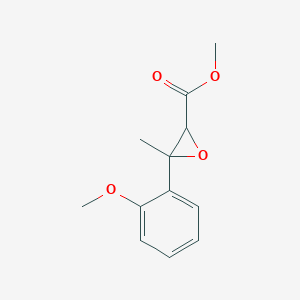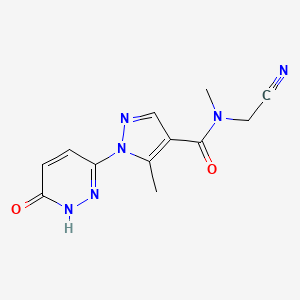
methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxyphenyl)acrylate is a compound that has a molecular weight of 192.21 . It’s a derivative of 2-methoxyphenol, which is a type of phenolic compound .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized through various methods. For instance, compounds containing the 2-methoxyphenol moiety core structure have been synthesized and characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds like Methyl (2E)-3-(2-methoxyphenyl)acrylate has been analyzed . It has a molecular formula of C11H12O3 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like (2-Methoxyphenyl)acetic acid have been analyzed. It has a density of 1.2±0.1 g/cm3, boiling point of 291.3±15.0 °C at 760 mmHg, and a flash point of 119.1±15.0 °C .Scientific Research Applications
Synthesis of Key Intermediates
Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate is significant in the synthesis of various intermediates. For instance, it's a key intermediate for diltiazem, a coronary vasodilator. A practical synthesis approach using chiral dioxirane has been developed, leading to high yields and enantioselectivity (Furutani et al., 2002).
Chemoenzymatic Synthesis
The compound plays a crucial role in chemoenzymatic synthesis pathways. For example, it has been used in the synthesis of (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, which is further applied in the total synthesis of natural products like taurospongin A (Fujino & Sugai, 2008).
Photochemical and Thermal Addition Studies
This compound is also significant in studies of photochemical and thermal reactions. For example, research has been conducted on the photochemical and thermal addition of methanol to related compounds, which aids in understanding the reaction mechanisms and stereoselectivities important in organic synthesis (Somei et al., 1977).
Tumor Cell Growth Inhibition
Additionally, derivatives of this compound have been evaluated for their potential in inhibiting tumor cell growth. Research in this area includes the synthesis and evaluation of derivatives for their activity against various human tumor cell lines, contributing to the development of potential therapeutic agents (Queiroz et al., 2011).
Development of Asymmetric Synthesis Methods
Furthermore, it's used in developing asymmetric synthesis methods for chiral glycidic acid derivatives, which are crucial in producing pharmaceuticals. These methods offer improved yields and enantioselectivity (Imashiro & Seki, 2004).
Atmospheric Oxidation Studies
It's also used in studies of atmospheric oxidation. For instance, research into the oxidation of eugenol by hydroxyl radicals and ozone molecules has utilized derivatives of this compound to understand atmospheric chemical processes (Sun et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(10(16-12)11(13)15-3)8-6-4-5-7-9(8)14-2/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYREJMJQZGCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482580-51-7 |
Source


|
| Record name | methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)
![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)


![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)
![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)
![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

